Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo[3.3.1]nonane framework. This structure is notable for its rigidity and the presence of nitrogen within the ring system, which imparts distinct chemical and biological properties. Compounds with this framework are often explored for their potential in medicinal chemistry and organic synthesis due to their stability and reactivity.
Preparation Methods
The synthesis of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be achieved through various synthetic routes. One common method involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound . Another approach includes multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . These methods are well-explored and provide efficient pathways to construct the bicyclo[3.3.1]nonane framework.
Chemical Reactions Analysis
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of copper catalysts like 4,4′-dimethoxy-2,2′-bipyridine (MeO bpy)Cu I (OTf) . This oxidation process converts alcohols into corresponding carbonyl compounds. Additionally, the compound can participate in radical cyclization reactions to form indole-fused azabicyclo[3.3.1]nonane frameworks .
Scientific Research Applications
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research. Its unique structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of anticancer agents . The compound’s stability and reactivity also make it suitable for use in asymmetric catalysis and as ion receptors, metallocycles, and molecular tweezers . Furthermore, its derivatives are explored for their potential in various biological applications, including as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to substrates, thereby converting alcohols to carbonyl compounds . The presence of the nitrogen atom within the bicyclic framework plays a crucial role in stabilizing transition states and intermediates during these reactions.
Comparison with Similar Compounds
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate and indole-fused azabicyclo[3.3.1]nonane derivatives These compounds share the azabicyclo[331]nonane framework but differ in their substituents and functional groups, which impart distinct chemical and biological properties The unique combination of the ethyl ester and the 3-methyl group in ethyl 3-methyl-9-oxo-3-azabicyclo[33
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-3-16-11(15)12-6-4-5-9(10(12)14)7-13(2)8-12/h9H,3-8H2,1-2H3 |
InChI Key |
QAJZLRNBMMWURW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)CN(C2)C |
Origin of Product |
United States |
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